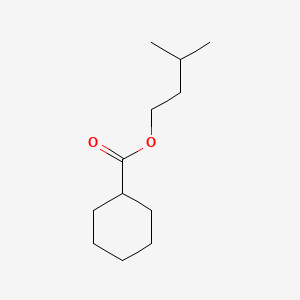

Isopentyl cyclohexanecarboxylate

Description

Significance and Context in Organic Ester Chemistry

Esters are a vital class of organic compounds, widely recognized for their characteristic fragrances and flavors, making them mainstays in the food and perfume industries. ebsco.com Isopentyl cyclohexanecarboxylate (B1212342), with its alicyclic and aliphatic moieties, is a representative example of esters that contribute to complex aroma profiles. The study of such esters is significant for understanding structure-odor relationships, which is crucial for the targeted design of new fragrance and flavor compounds. morebeer.com

In the broader context of organic ester chemistry, the synthesis of compounds like isopentyl cyclohexanecarboxylate serves as a practical application of fundamental reaction mechanisms, most notably Fischer esterification. libretexts.org This reaction, involving the acid-catalyzed esterification of a carboxylic acid with an alcohol, is a cornerstone of organic synthesis education and industrial practice. wvu.edumasterorganicchemistry.com The efficiency and equilibrium of this process are influenced by factors such as the structure of the parent acid and alcohol, providing a valuable model for studying steric and electronic effects in chemical reactions. thermofisher.com

Furthermore, the exploration of alternative and more sustainable synthesis methods, such as enzyme-catalyzed reactions, highlights the evolving landscape of organic ester chemistry. beilstein-journals.orgmdpi.com The use of lipases for the synthesis of esters like this compound represents a greener approach, often providing high selectivity under mild conditions. unimi.itnih.gov

Historical Perspectives of Research on Alicyclic Esters

The study of alicyclic compounds, including esters, has a rich history intertwined with the exploration of natural products. libretexts.org Early research often focused on the isolation and identification of these compounds from essential oils and other natural sources, where they contribute to the characteristic scents of many plants. morebeer.com Over time, the focus shifted towards the synthetic replication of these natural molecules and the creation of novel derivatives with unique properties.

The development of synthetic methods for alicyclic esters was driven by the demand from the fragrance and flavor industries. google.com The ability to synthetically produce these compounds offered a more reliable and cost-effective alternative to extraction from natural sources. This led to extensive research into various esterification techniques and the structure-activity relationships that govern the olfactory properties of these molecules. The investigation into alicyclic esters has contributed significantly to our understanding of how molecular shape and functional groups influence sensory perception.

Current Research Landscape and Future Directions for this compound Studies

Current research involving this compound and related alicyclic esters is multifaceted. One significant area of investigation is the refinement of analytical techniques for their detection and characterization. Methods such as reverse-phase high-performance liquid chromatography (HPLC) are employed for the analysis and purification of this compound. sielc.com

The development of novel synthetic methodologies remains a key focus. While Fischer esterification is a well-established method, research into biocatalysis using enzymes like lipases is gaining traction. wvu.eduukessays.comnih.gov This approach offers the potential for more environmentally friendly and selective syntheses. The enzymatic synthesis of esters is a burgeoning field with the potential to produce a wide array of functionalized molecules. beilstein-journals.orgmdpi.comresearchgate.net

Future research on this compound is likely to expand into new areas. Its potential applications in materials science, for instance as a specialty solvent or a component in polymer formulations, are yet to be fully explored. The unique combination of a rigid alicyclic ring and a flexible alkyl chain could impart desirable properties to materials. Furthermore, continued investigation into its biological activities, if any, could open up new avenues in medicinal chemistry or agrochemistry, similar to other cyclohexanecarboxylate derivatives that have been explored for their therapeutic potential. ontosight.aiontosight.aigoogle.com The ongoing development of multicomponent reactions and transition-metal-catalyzed C-H functionalization also presents new opportunities for the efficient and novel synthesis of complex esters like this compound. consensus.appacs.org

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H22O2 | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

| IUPAC Name | 3-methylbutyl cyclohexanecarboxylate | nih.gov |

| CAS Number | 25183-19-1 | nih.gov |

| Synonyms | Cyclohexanecarboxylic acid, 3-methylbutyl ester; Isoamyl cyclohexanecarboxylate | nih.govflavscents.com |

| InChI | InChI=1S/C12H22O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 | nih.gov |

| InChIKey | VLALRUKXGDUQFX-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(C)CCOC(=O)C1CCCCC1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25183-19-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3-methylbutyl cyclohexanecarboxylate |

InChI |

InChI=1S/C12H22O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

VLALRUKXGDUQFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isopentyl Cyclohexanecarboxylate

Conventional Esterification Approaches

The most common method for synthesizing esters like isopentyl cyclohexanecarboxylate (B1212342) is through the direct reaction of a carboxylic acid with an alcohol, a process known as esterification. This approach, particularly the Fischer-Speier method, has been a cornerstone of organic synthesis for over a century.

Direct Condensation of Isopentyl Alcohol and Cyclohexanecarboxylic Acid

The fundamental approach to producing isopentyl cyclohexanecarboxylate involves the direct condensation of isopentyl alcohol (3-methyl-1-butanol) and cyclohexanecarboxylic acid. This reaction is a reversible process where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the ester and a molecule of water as a byproduct. wikipedia.org

C₆H₁₁COOH + (CH₃)₂CHCH₂CH₂OH ⇌ C₆H₁₁COO(CH₂)₂CH(CH₃)₂ + H₂O

Due to the reversible nature of this equilibrium, the reaction typically does not proceed to completion on its own. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, favoring the products. libretexts.org

Role of Acidic Catalysts in Esterification Processes

To accelerate the rate of esterification, a strong acid catalyst is almost always employed. wikipedia.org The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the alcohol, which is a relatively weak nucleophile. mdpi.com

Commonly used acidic catalysts for Fischer-Speier esterification include:

Sulfuric acid (H₂SO₄): A strong, cost-effective, and widely used catalyst. ukessays.com

p-Toluenesulfonic acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid. mdpi.com

Lewis acids: Compounds like scandium(III) triflate can also be effective catalysts. wikipedia.org

The catalytic cycle involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, a series of proton transfers, and finally, the elimination of water to form the ester and regenerate the acid catalyst. mdpi.com While effective, strong acid catalysts can sometimes lead to side reactions, such as the dehydration of the alcohol or other acid-sensitive decompositions, particularly at higher temperatures. sciencemadness.org

Optimization of Reaction Parameters in Fischer-Speier Esterification and Analogous Protocols

Maximizing the yield of this compound through Fischer-Speier esterification requires careful optimization of several reaction parameters. The key to driving the equilibrium towards the product side is the application of Le Chatelier's principle. libretexts.org

Key Optimization Strategies:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one, can shift the equilibrium to favor ester formation. For the synthesis of this compound, using an excess of either isopentyl alcohol or cyclohexanecarboxylic acid would increase the yield. libretexts.org In studies on similar esters like isopentyl acetate (B1210297), using a significant excess of acetic acid has been shown to dramatically improve the yield. ukessays.com

Removal of Water: Continuously removing the water formed during the reaction is a highly effective method to drive the reaction to completion. This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or hexane (B92381) that forms an azeotrope with water. wikipedia.org As the azeotrope distills, the water is collected in the side arm of the apparatus, while the solvent is returned to the reaction flask.

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the alcohol or the solvent, to increase the reaction rate. wikipedia.org Typical reaction times can range from a few hours to several hours, depending on the specific reactants and conditions. wikipedia.org

Below is a hypothetical data table illustrating the potential effects of optimizing various parameters on the yield of this compound, based on general principles of Fischer-Speier esterification.

| Parameter | Condition | Hypothetical Yield (%) |

| Catalyst | No Catalyst | < 5 |

| H₂SO₄ (catalytic amount) | 60-70 | |

| Reactant Ratio (Acid:Alcohol) | 1:1 | 65 |

| 1:5 | > 90 | |

| Water Removal | None | 65 |

| Dean-Stark Apparatus | > 95 | |

| Temperature | Room Temperature | Very Low |

| Reflux | 60-95 (depending on other factors) |

This table is illustrative and based on general principles of esterification. Actual yields for this compound would require specific experimental validation.

Enzymatic and Biocatalytic Synthesis Pathways

In recent years, enzymatic methods for ester synthesis have gained significant attention as a "green" alternative to conventional chemical methods. These processes often offer higher selectivity, milder reaction conditions, and reduced environmental impact. researchgate.net

Lipase-Catalyzed Condensation Reactions for Ester Production

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, the equilibrium of the reaction they catalyze can be reversed, making them excellent catalysts for ester synthesis. nih.gov The use of lipases for the production of flavor and fragrance esters is a well-established field. researchgate.net

The synthesis of this compound via this method would involve the direct condensation of isopentyl alcohol and cyclohexanecarboxylic acid in the presence of a suitable lipase (B570770). Lipases are highly selective, which can be advantageous in avoiding side reactions. researchgate.net The catalytic mechanism of lipases involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. nih.gov

Various lipases, often from microbial sources like Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, have been successfully used for the synthesis of a wide range of esters. researchgate.netnih.gov The choice of lipase can influence the reaction rate and yield.

Optimization of lipase-catalyzed esterification involves several factors:

Enzyme Concentration: A sufficient concentration of the lipase is necessary for a practical reaction rate.

Temperature: Lipases generally have an optimal temperature for activity, typically in the range of 30-60 °C. Higher temperatures can lead to denaturation of the enzyme. mdpi.com

Water Activity: The amount of water in the reaction medium is a critical parameter. While water is a product of the reaction, a small amount is often necessary to maintain the enzyme's catalytic activity. However, excess water will favor the reverse reaction (hydrolysis). mdpi.com

Substrate Concentration: High concentrations of the acid or alcohol can sometimes inhibit or deactivate the enzyme. nih.gov

Solvent: The reaction can be carried out in a solvent-free system or in an organic solvent that does not denature the enzyme.

A study on the enzymatic synthesis of isoamyl butyrate, an ester with a similar structure, demonstrated that optimizing parameters such as temperature, enzyme concentration, and substrate molar ratio could lead to high conversion rates. redalyc.orgresearchgate.net

Development of Continuous Reactor Systems for Enzymatic Esterification

To improve the efficiency and scalability of enzymatic ester synthesis, continuous reactor systems are increasingly being developed. mdpi.com These systems offer several advantages over traditional batch reactors, including better process control, higher productivity, and easier product separation.

Packed-Bed Reactors (PBRs): A common configuration for continuous enzymatic reactions is the packed-bed reactor. In this setup, the lipase is immobilized on a solid support and packed into a column. The reaction mixture containing the substrates is then continuously passed through the column. The immobilized enzyme facilitates the conversion of the substrates to the ester, which is then collected at the reactor outlet. mdpi.com This setup allows for the easy separation of the product from the enzyme, which can be reused for extended periods.

Microreactors: More recently, microfluidic reactors have been explored for enzymatic synthesis. nih.gov These devices offer excellent control over reaction conditions, rapid mass and heat transfer, and high surface-area-to-volume ratios, which can lead to significantly enhanced reaction rates and yields. Enzymes can be encapsulated in microparticles and packed into these microreactors for continuous production. nih.gov

The development of continuous reactor systems represents a significant step towards making enzymatic ester synthesis a more economically viable and sustainable industrial process.

Green Chemistry Principles in Biocatalytic Synthesis of Alicyclic Esters

Biocatalytic synthesis, particularly through the use of lipases, has emerged as a cornerstone of green ester production. These enzymatic processes operate under mild conditions, reducing energy consumption and minimizing the formation of byproducts. The high selectivity of lipases often leads to purer products and simplifies downstream processing.

A key tenet of green chemistry is the use of renewable resources and the reduction of waste. Biocatalytic methods align with this by utilizing enzymes, which are biodegradable catalysts, and can often be employed in solvent-free systems or with environmentally benign solvents. rsc.org The immobilization of enzymes on solid supports is a significant advancement in this field. nih.gov Immobilization not only enhances the stability of the lipase but also facilitates its separation from the reaction mixture, allowing for repeated reuse. This reusability is crucial for developing cost-effective and environmentally sound industrial processes. nih.gov

Studies on the biocatalytic synthesis of branched-chain esters have demonstrated the feasibility of these green processes. For instance, research has shown that optimizing reaction parameters such as temperature and substrate molar ratios can lead to high conversion rates. nih.gov A productivity of 203.84 kg of product per kg of immobilized biocatalyst has been achieved under optimized conditions (70 °C, with a 10% molar excess of alcohol), showcasing the industrial viability of such green methodologies. nih.gov The entire process aligns with multiple objectives of "green chemistry," making it suitable for scale-up and industrial manufacturing. nih.gov

Novel Synthetic Routes and Advanced Methodologies

The quest for more efficient and selective methods for creating this compound has led to the exploration of novel synthetic pathways and the application of advanced energy sources.

Exploration of Transesterification Processes for Ester Exchange

Transesterification is a crucial reaction for the synthesis of esters, involving the exchange of the alkoxy group of an existing ester with another alcohol. This process can be catalyzed by either acids or bases. youtube.comyoutube.com In the context of producing this compound, a potential route would involve reacting a simple alkyl cyclohexanecarboxylate (e.g., methyl cyclohexanecarboxylate) with isopentyl alcohol in the presence of a suitable catalyst.

The reaction can also be enzyme-catalyzed, offering a greener alternative. For example, microwave-assisted enzymatic transesterification has been successfully employed for the synthesis of other esters, indicating its potential applicability for this compound. nih.gov A patent for the synthesis of a related compound, trans-4-amino-cyclohexanecarboxylic acid ester, describes a process that includes an optional transesterification step, highlighting the relevance of this method in synthesizing cyclohexanoic acid derivatives. google.com This step can be performed in an alcohol, such as ethanol, in the presence of a mineral or organic acid. google.com

Stereoselective and Regioselective Synthesis Challenges

While this compound itself does not possess multiple chiral centers in its most common form, the principles of stereoselective and regioselective synthesis are paramount in the broader context of synthesizing more complex, substituted cyclohexanecarboxylate esters.

Stereoselective Synthesis : This is critical when the cyclohexyl ring or the alcohol moiety contains chiral centers. The goal is to produce a specific stereoisomer. For instance, the synthesis of chiral compounds from naturally occurring precursors like (-)-isopulegol (B1672291) involves highly stereoselective reactions to create specific aminodiols. nih.gov Enzyme-catalyzed kinetic resolution is another powerful tool to obtain enantiomerically pure building blocks for the synthesis of chiral molecules. researchgate.net These methodologies could be adapted to produce specific stereoisomers of substituted isopentyl cyclohexanecarboxylates if required.

Regioselective Synthesis : This addresses the challenge of directing a reaction to a specific position on a molecule. For example, in the synthesis of N-containing polycyclic compounds, radical cascade reactions have been developed to achieve high regio- and stereoselectivity. rsc.org Similarly, the regioselective synthesis of isoxazole (B147169) and 1,2,4-oxadiazole (B8745197) derivatives has been controlled by using substrates with specific leaving groups. rsc.org These strategies are indicative of the level of control that can be achieved in complex organic syntheses and would be relevant if functional groups were to be introduced at specific positions on the cyclohexane (B81311) ring of this compound.

Application of Microwave and Ultrasonic Irradiation in Ester Synthesis

To enhance reaction rates and yields, alternative energy sources like microwave and ultrasonic irradiation have been successfully applied to ester synthesis.

Microwave-Assisted Synthesis : Microwave irradiation has become a valuable tool in organic synthesis for its ability to rapidly heat reactions, often leading to significant reductions in reaction times and improved yields. rasayanjournal.co.inresearchgate.netsemanticscholar.org This technique has been used in a variety of esterification reactions. Microwave-assisted syntheses can often be performed in the absence of solvents, further contributing to their green credentials. semanticscholar.org The technology has been shown to be effective in both enzyme-catalyzed reactions and traditional chemical syntheses. nih.govproquest.com For example, the synthesis of geranyl esters was optimized using microwave irradiation, demonstrating the stability of the lipase biocatalyst under these conditions. nih.gov

The table below summarizes the impact of these advanced methodologies on ester synthesis.

| Methodology | Key Advantages | Typical Outcome |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. rasayanjournal.co.insemanticscholar.org | Increased yields and purity. researchgate.net |

| Ultrasonic Irradiation | Significant rate acceleration, improved yields under mild conditions. eurekaselect.comekb.eg | Shorter reaction times, reduced by-product formation. juniperpublishers.com |

Scale-Up Considerations and Process Chemistry for Industrial Production

The transition from a laboratory-scale synthesis to industrial production of this compound involves several key considerations. The chosen synthetic route must be not only efficient and high-yielding but also economically viable and environmentally sustainable on a large scale.

Biocatalytic routes are particularly well-suited for industrial scale-up due to their alignment with green chemistry principles. nih.gov The reusability of immobilized enzymes is a critical factor in reducing production costs. nih.gov For instance, a biocatalytic process for a similar ester demonstrated high productivity and was deemed suitable for industrial manufacturing. nih.gov

The production of other esters, such as isopentyl acetate, from industrial byproducts like cheese whey, highlights a trend towards valorizing waste streams in chemical manufacturing, a strategy that could be explored for the precursors of this compound. researchgate.net

Chemical Reactivity and Transformation Studies of Isopentyl Cyclohexanecarboxylate

Hydrolysis Kinetics and Mechanism Elucidation

The cleavage of the ester bond in isopentyl cyclohexanecarboxylate (B1212342) through hydrolysis yields cyclohexanecarboxylic acid and isopentyl alcohol. This process can be catalyzed by acids, bases, or enzymes, each with distinct kinetics and mechanisms.

Acid-Catalyzed Hydrolysis Investigations

In the presence of a strong acid and water, isopentyl cyclohexanecarboxylate is expected to undergo hydrolysis through a mechanism analogous to the acid-catalyzed hydrolysis of other esters. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. chemistrysteps.com Following a proton transfer and the elimination of isopentyl alcohol, the final product, cyclohexanecarboxylic acid, is formed. This entire process is reversible. chemistrysteps.comyoutube.com

The rate of hydrolysis is influenced by steric factors. The bulky isopentyl group, compared to a smaller methyl group, is expected to create greater steric hindrance around the carbonyl center, potentially slowing down the rate of nucleophilic attack by water.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Related Cyclohexanecarboxylate Esters

| Ester | Temperature (°C) | Rate Coefficient (l.mol⁻¹sec⁻¹) | Activation Energy (cal/mol) | Reference |

| Methyl cyclohexanecarboxylate | 90 | Data not specified | Data not specified | rsc.org |

| Methyl cis-4-t-butylcyclohexanecarboxylate | 90 | Data not specified | Data not specified | rsc.org |

| Methyl trans-4-t-butylcyclohexanecarboxylate | 90 | Data not specified | Data not specified | rsc.org |

Note: Specific rate coefficient and activation energy values for methyl cyclohexanecarboxylate were determined in the study but are not explicitly stated in the provided abstract. The study indicates that an equatorial methoxycarbonyl group reacts 4-8 times more rapidly than an axial one. rsc.org

Base-Catalyzed Hydrolysis Studies

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields cyclohexanecarboxylic acid and isopentyl alcohol. The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. scielo.br This intermediate then collapses, expelling the isopentoxide ion as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the alkoxide generates the carboxylate salt and isopentyl alcohol.

Kinetic studies on the alkaline hydrolysis of various esters, including those with bulky substituents, have been extensively performed. The rate of this second-order reaction is dependent on the concentrations of both the ester and the base. scielo.br While direct kinetic data for this compound is scarce, studies on similar esters like ethyl cyclohexanecarboxylate in different solvent systems have been reported. amu.edu.pl These studies help in understanding the influence of solvent and temperature on the reaction rate.

Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of Related Esters

| Ester | Temperature (°C) | Rate Constant (l/mol/sec) | Activation Energy (kcal/mol) | Reference |

| Ethyl Acetate (B1210297) | 25 | 0.1120 | 11.56 | scielo.br |

| Ethyl Acetate | Various (283-313 K) | Varies with temp. | 29.775 kJ/mol | capes.gov.br |

Note: The table presents data for ethyl acetate as a representative ester to illustrate typical kinetic parameters for base-catalyzed hydrolysis. The rate constant for the hydrolysis of ethyl acetate was found to be approximately 0.003 min⁻¹cm⁻³ in another study. nih.gov

Enzymatic Hydrolysis by Esterases and Lipases

Esterases and lipases are biocatalysts that can efficiently hydrolyze esters under mild conditions. scielo.br Lipases, in particular, are widely used for the hydrolysis of triglycerides and other esters. scielo.brresearchgate.net The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (usually serine, histidine, and aspartate) in the enzyme's active site. researchgate.net The reaction typically follows a Ping-Pong Bi-Bi mechanism. researchgate.net

The efficiency and selectivity of enzymatic hydrolysis are highly dependent on the structure of the ester. The bulky cyclohexyl and isopentyl groups in this compound would present significant steric hindrance, influencing how the molecule fits into the active site of the enzyme. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent, research on the lipase-catalyzed hydrolysis of other sterically hindered esters demonstrates that these enzymes can exhibit high chemo-, regio-, and stereoselectivity. researchgate.net The choice of lipase (B570770) and reaction conditions, such as solvent and temperature, can be optimized to achieve desired conversion rates. researchgate.netresearchgate.net

Oxidation and Reduction Chemistry

The chemical transformation of this compound can also be achieved through oxidation and reduction reactions, targeting either the ester functional group or the hydrocarbon moieties.

Selective Oxidation Reactions at Alicyclic or Alkyl Moieties

The selective oxidation of the saturated cyclohexyl or isopentyl portions of this compound presents a synthetic challenge due to the relative inertness of C-H bonds in alkanes. However, under specific catalytic conditions, it is possible to introduce functional groups. For instance, studies on the liquid-phase oxidation of cyclohexane (B81311) have shown that it can lead to the formation of various oxygenated products, including cyclohexanol (B46403) and cyclohexanone, which are precursors to adipic acid. researchgate.netnih.gov This suggests that under similar oxidative stress, the cyclohexyl ring in this compound could potentially be oxidized.

Mitochondrial hydroxylation of the cyclohexane ring has been observed in biological systems, particularly when β-oxidation is blocked. libretexts.org This process can lead to the formation of hydroxycyclohexyl derivatives. While not a standard synthetic method, it highlights the potential for biological or biomimetic systems to functionalize the cyclohexyl ring.

Direct catalytic oxidation of the C-H bonds in the alicyclic or alkyl chains would likely require potent oxidizing agents or specific catalysts and could lead to a mixture of products, making selective transformation difficult.

Reduction Pathways leading to Precursor Alcohols or Carboxylic Acids

The ester functional group of this compound can be reduced to yield the precursor alcohols, cyclohexanemethanol (B47985) and isopentyl alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comorgoreview.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate which is then further reduced to the primary alcohol. chemistrysteps.comorgoreview.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. organicreactions.org

Alternatively, catalytic hydrogenation can be employed for the reduction of esters to alcohols. youtube.comacs.org This method often requires high pressures and temperatures and utilizes catalysts such as copper chromite or precious metal complexes. youtube.comgoogle.comnih.gov Homogeneous catalysts based on ruthenium and iron have been developed to perform this transformation under milder conditions. google.com The reduction of this compound via these methods would yield cyclohexanemethanol and isopentyl alcohol.

Derivatization Chemistry and Analog Synthesis

The chemical modification of this compound can be approached by targeting its two primary structural components: the cyclohexane ring and the isopentyl ester group. These modifications allow for the synthesis of a diverse range of analogs with potentially altered physical, chemical, and biological properties.

Recent research has highlighted that substituting phenyl rings with cyclohexane rings in drug candidates can lead to improved pharmacokinetic properties. digitellinc.com This has spurred interest in developing efficient methods for functionalizing cyclohexane scaffolds. One approach involves the Birch reduction-alkylation of aromatic precursors to form 1,4-cyclohexadiene (B1204751) rings, which can then be further functionalized. digitellinc.com The activated bisallylic position in these intermediates provides a handle for introducing a variety of substituents. digitellinc.com

Another strategy for functionalizing the cyclohexane ring involves substitution reactions. For instance, processes have been developed for preparing cyclohexanecarboxylic acids with substituents at the 4-position of the ring, such as a cyano group. google.com These substituted acids can then be esterified to produce the corresponding isopentyl esters. The introduction of functional groups like halogens, alkyls, or alkoxy groups onto the cyclohexane ring is also a viable synthetic route. google.com

Furthermore, dual photoredox and cobalt catalysis has recently emerged as a powerful tool for the remote functionalization of allyl carboxylates. acs.org This methodology allows for a 1,2-acyloxy migration followed by hydrobromination or hydrochlorination, effectively functionalizing the alkyl chain of the ester. acs.org While demonstrated on allyl esters, the principles of radical migration and functionalization could potentially be adapted to introduce functionality onto a cyclohexane ring bearing appropriate unsaturation.

A summary of potential functionalization reactions on the cyclohexane ring is presented below:

| Reaction Type | Reagents/Conditions | Functional Group Introduced |

| Birch Reduction-Alkylation | Na/NH₃, ROH; Alkyl halide | Alkene, Alkyl |

| Cyanation | Cyanide source | Cyano (-CN) |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | Halogen (-Br, -Cl) |

| Oxidation | Oxidizing agents (e.g., CrO₃, KMnO₄) | Carbonyl, Hydroxyl |

The ester linkage in this compound is a key site for chemical transformations. Modifications at this position typically involve cleavage of the ester bond or reactions of the resulting functional groups.

Ester Hydrolysis: The most fundamental transformation is the hydrolysis of the ester to yield cyclohexanecarboxylic acid and isopentyl alcohol. This reaction can be catalyzed by either acid or base. libretexts.org Base-promoted hydrolysis, often termed saponification, is an irreversible process that yields the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com

Transesterification: this compound can be converted to other esters through transesterification. This involves reacting the ester with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl cyclohexanecarboxylate and isopentyl alcohol.

Reduction: The ester group can be reduced to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce the ester to yield two alcohols: cyclohexylmethanol and isopentyl alcohol. libretexts.org The use of a milder reducing agent like diisobutylaluminum hydride (DIBALH) can allow for the partial reduction of the ester to an aldehyde at low temperatures. libretexts.org

Reaction with Grignard Reagents: Treatment of this compound with two equivalents of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.org

The following table summarizes key modifications at the isopentyl ester group:

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Cyclohexanecarboxylic acid + Isopentyl alcohol |

| Saponification | NaOH, H₂O, heat | Cyclohexanecarboxylate salt + Isopentyl alcohol |

| Transesterification | R'OH, H⁺ or R'O⁻ | Cyclohexanecarboxylate ester of R' + Isopentyl alcohol |

| Reduction (complete) | 1) LiAlH₄, 2) H₃O⁺ | Cyclohexylmethanol + Isopentyl alcohol |

| Reduction (partial) | 1) DIBALH, -78°C, 2) H₂O | Cyclohexanecarboxaldehyde + Isopentyl alcohol |

| Grignard Reaction | 1) 2 eq. R-MgX, 2) H₃O⁺ | Tertiary alcohol + Isopentyl alcohol |

The synthesis of a variety of cyclohexanecarboxylate esters can be achieved through several established esterification methods, with Fischer esterification being a common approach. organic-chemistry.orgthermofisher.comukessays.com This method involves the acid-catalyzed reaction between cyclohexanecarboxylic acid and an alcohol. ukessays.com By varying the alcohol, a wide array of esters can be produced.

For example, the synthesis of methyl cyclohexanecarboxylate is achieved by reacting cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid. oregonstate.edu Similarly, ethyl cyclohexanecarboxylate is prepared using ethanol. nih.gov The reaction is an equilibrium, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.org

Alternative methods for preparing esters include the reaction of an alcohol with cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride. organic-chemistry.org These methods are generally faster and not reversible but require the prior synthesis of the more reactive acid derivative. The malonic ester synthesis provides another route to substituted cyclohexanecarboxylic acids, which can then be esterified. chegg.com

The table below provides examples of related cyclohexanecarboxylate esters and the corresponding alcohol required for their synthesis via Fischer esterification.

| Ester Name | Alcohol Required |

| Methyl cyclohexanecarboxylate | Methanol |

| Ethyl cyclohexanecarboxylate | Ethanol |

| Propyl cyclohexanecarboxylate | Propan-1-ol |

| Isopropyl cyclohexanecarboxylate | Propan-2-ol |

| Butyl cyclohexanecarboxylate | Butan-1-ol |

Reaction Mechanism Elucidation via Advanced Kinetic and Spectroscopic Probes

Understanding the detailed reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. This is achieved through a combination of advanced kinetic studies and spectroscopic analysis.

Kinetic studies are fundamental to elucidating reaction mechanisms. For esterification and hydrolysis reactions, the rate of reaction can be monitored over time under varying conditions of temperature, concentration, and catalyst loading. acs.orgresearchgate.net For example, in the Fischer esterification of this compound, kinetic data can help to confirm the reaction order with respect to the carboxylic acid, alcohol, and acid catalyst, which is consistent with the accepted mechanism involving a tetrahedral intermediate. organic-chemistry.orgthermofisher.comukessays.com The mechanism involves the initial protonation of the carbonyl group, followed by nucleophilic attack of the alcohol. thermofisher.comukessays.com

Advanced techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to monitor the progress of reactions in real-time. google.comsielc.com For instance, HPLC has been used to track the ratio of cis and trans isomers during the equilibration of substituted cyclohexanecarboxylate esters, providing insight into the stereochemical course of the reaction. google.com

Spectroscopic probes are indispensable for identifying reactants, intermediates, and products, and for confirming their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the functional group transformations during a reaction. For example, in the hydrolysis of this compound, the disappearance of the characteristic ester C=O stretch (around 1735 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹) would be observed. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation of the products of derivatization. thermofisher.com For instance, in the synthesis of a new analog, NMR can confirm the position of new functional groups on the cyclohexane ring or modifications to the isopentyl group. Changes in chemical shifts and coupling constants can provide information about the stereochemistry of the molecule. thermofisher.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of the products and to gain information about their structure through fragmentation patterns. google.comnih.gov This is particularly useful for confirming the identity of newly synthesized analogs.

Computational chemistry, using methods like Density Functional Theory (DFT), is increasingly being used in conjunction with experimental data to model reaction pathways, calculate activation energies, and visualize transition states, providing deeper mechanistic insights. pku.edu.cn

The following table summarizes the application of these techniques in mechanistic studies of reactions involving cyclohexanecarboxylate esters.

| Technique | Application | Information Gained |

| Kinetics | ||

| Reaction Rate Monitoring | Measures change in concentration over time | Reaction order, rate constants, activation energy |

| Spectroscopy | ||

| IR Spectroscopy | Identifies functional groups | Monitors conversion of reactants to products |

| NMR Spectroscopy | Provides detailed structural information | Confirms structure and stereochemistry of products |

| Mass Spectrometry | Determines molecular weight and fragmentation | Confirms identity of products and intermediates |

| Chromatography | ||

| HPLC | Separates and quantifies components of a mixture | Monitors reaction progress, determines product purity and isomeric ratios |

| GC-MS | Separates volatile compounds and provides mass spectra | Identifies and quantifies volatile products |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in the separation and analysis of isopentyl cyclohexanecarboxylate (B1212342) from complex mixtures. The development and validation of these methods are crucial for ensuring accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of isopentyl cyclohexanecarboxylate. drawellanalytical.com Method optimization is a critical process that involves refining various parameters to achieve the desired analytical goals, such as high resolution, sensitivity, and efficiency. iosrphr.org

A common approach for analyzing this compound involves reversed-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The selection of the HPLC column is a primary consideration, as it significantly influences selectivity. sigmaaldrich.com For instance, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been utilized for the separation of this compound. sielc.com

Mobile phase composition is another key parameter to optimize. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The ratio of these components is adjusted to control the retention time and resolution of the analyte. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often replaced with a volatile acid such as formic acid. sielc.com

The optimization process often begins with a "scouting run," which involves running a broad gradient to determine the approximate elution conditions of the compound. youtube.com This initial run helps in narrowing down the optimal mobile phase composition and gradient profile for subsequent analyses. The goal is typically to achieve a capacity factor (k') between 2 and 5 for isocratic methods to ensure good peak shape and separation from other components. sigmaaldrich.com

Further refinement of the HPLC method involves adjusting parameters like flow rate and column temperature. While these have a lesser effect on selectivity compared to the mobile phase and stationary phase, they can still impact resolution and analysis time. iosrphr.orgsigmaaldrich.com

The table below summarizes typical starting conditions for HPLC method development for this compound.

| Parameter | Typical Condition | Purpose |

| Column | Newcrom R1 (or equivalent C18) | Provides reversed-phase separation with good peak shape. sielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid | Controls retention and elution of the analyte. sielc.com |

| Detection | UV, MS, or Evaporative Light Scattering Detector (ELSD) | Allows for the detection and quantification of the analyte. sigmaaldrich.com |

| Flow Rate | Adjusted for optimal resolution and run time | Fine-tunes the separation. iosrphr.org |

| Temperature | Controlled to ensure reproducibility | Affects retention time and selectivity. iosrphr.org |

Gas Chromatography (GC) Method Development for Purity and Quantitative Analysis

Gas chromatography (GC) is a widely used technique for determining the purity and performing quantitative analysis of volatile compounds like this compound. researchgate.netnih.gov The development of a robust GC method is essential for quality control and routine analysis. nih.govnih.gov

A typical GC method for this compound utilizes a capillary column, often with a non-polar stationary phase. gcms.cz The choice of the column is critical for achieving the desired separation of the target analyte from any impurities or other components in the sample. epa.gov For instance, columns like the Rtx-5, a 95% dimethyl and 5% diphenyl-polysiloxane bonded phase, are suitable for such analyses. epa.gov

The temperature program is a key parameter in GC method development. It involves setting an initial oven temperature, holding it for a specific time, and then ramping the temperature at a defined rate to a final value. This allows for the separation of compounds with different boiling points. nih.gov The injector and detector temperatures are also optimized to ensure efficient vaporization of the sample and sensitive detection of the analyte, respectively. ptfarm.pl

For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity and linear response for hydrocarbons. chromsoc.jp The method must be validated to ensure its accuracy, precision, linearity, and robustness, often following guidelines such as those from the International Council for Harmonisation (ICH). nih.gov This involves preparing standard solutions of known concentrations to create a calibration curve and performing recovery studies. researchgate.net

The table below outlines typical parameters for a GC method for the analysis of this compound.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., Rtx-5) | Separates volatile compounds based on their boiling points and interaction with the stationary phase. epa.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. nih.gov |

| Injector Temperature | 230-250 °C | Ensures rapid and complete vaporization of the sample. ptfarm.pl |

| Oven Temperature Program | Initial hold, followed by a temperature ramp | Optimizes the separation of components with different volatilities. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and linear detection for quantitative analysis. chromsoc.jp |

| Detector Temperature | 240-260 °C | Prevents condensation of the analyte in the detector. ptfarm.pl |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. sielc.com

For the analysis of this compound, UPLC methods can be developed by adapting existing HPLC methods. The principles of method development, such as the selection of the stationary and mobile phases, remain the same. However, the use of smaller particle columns in UPLC allows for shorter column lengths and higher flow rates without sacrificing resolution, leading to a substantial reduction in analysis time. sielc.com

The transition from an HPLC to a UPLC method for this compound would involve selecting a UPLC column with a similar stationary phase chemistry to the optimized HPLC column. The gradient profile and flow rate would then be scaled down to accommodate the shorter column and smaller particle size. This results in a more efficient and high-throughput analytical method, which is particularly beneficial for quality control and screening applications where a large number of samples need to be analyzed. sielc.com

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of unknown compounds and for confirming the identity of known substances like this compound.

GC-MS for Metabolite Profiling and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. cabidigitallibrary.org This technique is highly effective for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound. nih.gov

In a typical GC-MS analysis, the sample is first separated by the GC column. The eluted components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). nih.gov This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. nih.gov

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, as well as several fragment ions. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule. For example, common fragmentation pathways for esters include cleavage of the bond adjacent to the carbonyl group and loss of the alcohol moiety. libretexts.org

The identification of this compound in a sample is typically achieved by comparing its acquired mass spectrum to a reference spectrum in a database, such as the NIST Mass Spectrometry Data Center. nih.gov The Kovats retention index, an experimental property, can also be used as an additional confirmation point. nih.gov

GC-MS is also a powerful tool for metabolite profiling, allowing for the simultaneous identification and quantification of numerous metabolites in a biological sample. pomics.comnih.gov This can be applied to study the metabolic fate of this compound in various systems. The process often involves derivatization to make non-volatile metabolites amenable to GC analysis. cabidigitallibrary.org The resulting data can be analyzed using multivariate statistical methods to identify significant changes in metabolite levels. pomics.comnih.gov

The table below shows key mass spectral data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H22O2 | PubChem nih.gov |

| Molecular Weight | 198.30 g/mol | PubChem nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1435 | PubChem nih.gov |

| m/z of Top Peak | 70 | PubChem nih.gov |

| m/z of 2nd Highest Peak | 83 | PubChem nih.gov |

| m/z of 3rd Highest Peak | 129 | PubChem nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.com This capability is crucial for unambiguously determining the elemental composition of a compound, a task that is often challenging with standard-resolution mass spectrometry. thermofisher.comcsic.es

For this compound, with a molecular formula of C12H22O2, the theoretical exact mass can be calculated. An HRMS instrument can then measure the actual mass of the molecular ion with high precision. The close agreement between the measured mass and the calculated theoretical mass provides strong evidence for the correct elemental composition. thermofisher.com

HRMS is particularly valuable when analyzing complex mixtures or when trying to identify unknown compounds where reference spectra may not be available. The high resolving power of HRMS instruments also allows for the separation of ions with very similar mass-to-charge ratios (isobaric interferences), which can be a significant issue in complex samples. thermofisher.com Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometers are commonly used for HRMS analysis. thermofisher.comcsic.es

The accurate mass data obtained from HRMS, combined with fragmentation data from tandem mass spectrometry (MS/MS) experiments, can provide definitive structural elucidation of this compound and its potential metabolites or degradation products. csic.esresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an unparalleled technique for the definitive structural determination of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, complex molecules often require advanced 2D NMR experiments for unambiguous signal assignment. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons within the cyclohexane (B81311) ring and along the isopentyl chain, helping to trace the connectivity of the hydrocarbon fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). columbia.edu It is highly sensitive and allows for the direct assignment of a proton's chemical shift to its corresponding carbon atom. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu This is crucial for connecting molecular fragments that are not directly bonded. For this compound, key HMBC correlations would include the correlation from the protons on the methylene (B1212753) group of the isopentyl chain (-O-CH₂-) to the ester's carbonyl carbon, and from the proton on C1 of the cyclohexane ring to the same carbonyl carbon, definitively linking the two halves of the molecule. columbia.eduresearchgate.net

Interactive Table: Predicted 2D NMR Correlations for this compound

| Experiment | Type of Correlation | Predicted Key Correlations for this compound |

|---|---|---|

| COSY | ¹H - ¹H | Correlations between adjacent protons on the cyclohexane ring (e.g., H-1/H-2, H-1/H-6). Correlations between adjacent protons on the isopentyl chain. |

| HSQC | ¹H - ¹³C (1-bond) | Each proton signal will correlate to the specific carbon atom it is directly bonded to. |

| HMBC | ¹H - ¹³C (multiple bonds) | Protons of the oxymethylene group (-O-CH₂-) will correlate to the carbonyl carbon (C=O). Proton at C-1 of the cyclohexane ring will correlate to the carbonyl carbon (C=O). |

NMR spectroscopy is also a primary tool for studying the three-dimensional structure and dynamic behavior of molecules in solution. auremn.org.brusda.gov For this compound, the main conformational interest lies in the cyclohexane ring, which predominantly adopts a stable chair conformation. Due to steric hindrance, the bulky isopentyl carboxylate substituent is expected to preferentially occupy the equatorial position on the ring, which is energetically more favorable than the axial position.

This conformational preference can be confirmed experimentally using NMR. The magnitude of the three-bond proton-proton coupling constants (³JHH) for the proton at the C-1 position (the carbon attached to the ester group) is diagnostic of its orientation. A large coupling constant (typically 8-13 Hz) indicates an axial-axial relationship with neighboring protons, while smaller coupling constants are observed for axial-equatorial or equatorial-equatorial interactions. researchgate.net Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space, can provide definitive evidence for the substituent's orientation by observing correlations between the protons of the isopentyl group and specific protons on the cyclohexane ring. chemrxiv.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Structural Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. contractlaboratory.com These two methods are often complementary.

For an ester like this compound, IR spectroscopy is particularly effective at identifying the carbonyl group. Saturated aliphatic esters exhibit a very strong and characteristic C=O stretching absorption band in the region of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, esters show two distinct C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹), which correspond to the C-O bonds of the ester linkage. orgchemboulder.com The spectrum would also be dominated by C-H stretching and bending vibrations from the numerous saturated carbons in the cyclohexyl and isopentyl groups.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |

|---|---|---|---|---|

| C-H (sp³ hybridized) | Stretching | 2850-3000 | Present | Strong (IR), Strong (Raman) |

| C=O (Ester) | Stretching | 1750-1735 orgchemboulder.com | Present, ~1735 cm⁻¹ researchgate.net | Very Strong (IR) |

| C-O (Ester) | Stretching | 1000-1300 (two bands) orgchemboulder.com | Present | Strong (IR) |

Methodological Advancements in Analytical Derivatization for Enhanced Detection

Analytical derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation or detection. youtube.com This often involves adding a tag that enhances UV absorbance, fluorescence, or, particularly for mass spectrometry, the efficiency of ionization. nih.govnih.gov

Common derivatization strategies target reactive functional groups such as hydroxyls, amines, carboxylic acids, or phenols. youtube.comnih.gov Reagents like dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) are used to introduce a permanently charged or easily ionizable group onto molecules containing these functionalities, thereby significantly increasing their detection sensitivity in ESI-MS. nih.govnih.gov

However, for a simple, non-polar aliphatic ester like this compound, which lacks a reactive "active hydrogen," direct derivatization for the purpose of enhancing detection is not a common or straightforward strategy. The ester functional group itself is relatively inert to these common derivatization reagents under standard analytical conditions. Therefore, enhancing the detection of this compound typically relies on optimizing the instrumental parameters of the LC-MS system (e.g., mobile phase composition, ionization source settings) rather than on chemical derivatization.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy. These calculations are foundational for understanding a molecule's inherent properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.com For isopentyl cyclohexanecarboxylate (B1212342), a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (lowest energy state).

From the optimized geometry, electronic properties would be calculated. A typical data table generated from such a study would include:

Table 1: Calculated Electronic Properties (Hypothetical for Isopentyl Cyclohexanecarboxylate) This table is illustrative and not based on actual research findings.

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | Value | eV |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

The HOMO-LUMO gap is a crucial parameter, as it relates to the molecule's reactivity and electronic stability. mdpi.com Analysis of the molecular orbitals would show the distribution of electron density, indicating which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Quantum chemistry methods are also used to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing calculated shifts with experimental values from databases like PubChem helps validate the computed structure and provides a detailed assignment of each signal. nih.govnih.gov

Vibrational Frequencies: Calculations can determine the vibrational modes of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion. This is particularly useful for assigning key functional group frequencies, such as the characteristic C=O stretch of the ester group in this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics focus on the physical movements and interactions of molecules over time.

This compound is a flexible molecule with multiple rotatable bonds and a cyclohexane (B81311) ring that can exist in different conformations (e.g., chair, boat).

Molecular Mechanics (MM): MM methods use classical physics to rapidly calculate the energy of different conformations. A systematic search of rotational angles would reveal the lowest-energy shapes of the molecule.

Molecular Dynamics (MD): An MD simulation would model the atomic motions of the molecule over a period of time (from picoseconds to microseconds), showing how the isopentyl chain moves and how the cyclohexane ring might flex or invert at a given temperature. This provides a dynamic picture of the molecule's flexibility.

Computational simulations can model how this compound interacts with its environment.

Solvent Interactions: By simulating the molecule in a "box" of explicit solvent molecules (like water or ethanol), one can study solvation effects, such as the formation of hydrogen bonds or the orientation of the molecule at an interface.

Catalytic Surfaces: In studies of catalysis, the molecule could be modeled interacting with a metallic or acidic surface. Research on similar ester collectors has used quantum chemical calculations to analyze the interaction between the collector molecule and a mineral surface, focusing on the active sites and the strength of the adsorption. mdpi.com

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is essential for mapping out the mechanism of chemical reactions. chemrxiv.org For the synthesis or decomposition of this compound, computational methods could be used to:

Identify Reactants, Products, and Intermediates: Model the starting materials and final products.

Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Locating the TS structure is critical for understanding the reaction's kinetics. chemrxiv.org

Calculate Reaction Barriers: The energy difference between the reactants and the transition state is the activation energy or reaction barrier. chemrxiv.org A lower barrier indicates a faster reaction.

For example, the esterification reaction to form this compound from cyclohexanecarboxylic acid and isopentyl alcohol could be modeled to determine the precise mechanism (e.g., Fischer esterification) and the role of an acid catalyst in lowering the activation energy.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexanecarboxylic acid |

| Isopentyl alcohol |

| Water |

Transition State Analysis of Esterification and Hydrolysis Reactions

The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comwvu.edu The generally accepted mechanism for the formation of an ester like this compound involves the protonation of the carbonyl oxygen of cyclohexanecarboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the oxygen atom of isopentyl alcohol, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com Each of these steps proceeds through a specific transition state, which represents the highest energy point along the reaction coordinate for that step.

Computational methods, particularly density functional theory (DFT), are instrumental in modeling these transition states. By calculating the energies and geometries of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies for each step of the mechanism. The rate-determining step is the one with the highest activation energy, which for Fischer esterification is typically the formation or the breakdown of the tetrahedral intermediate.

Prediction of Reaction Selectivity and Kinetics

Computational chemistry can also be employed to predict the selectivity and kinetics of the esterification reaction. In the context of this compound synthesis, selectivity might involve minimizing side reactions, such as the dehydration of isopentyl alcohol, especially under strong acid catalysis and high temperatures. While primary alcohols like isopentyl alcohol are less prone to elimination than tertiary alcohols, computational models can still quantify the energetic barriers for competing reaction pathways. thermofisher.com

Kinetic parameters such as the rate constant (k), activation energy (Ea), and pre-exponential factor (A) can be derived from the calculated activation energies using transition state theory. A kinetic study on the esterification of cyclohexanecarboxylic acid with ethylene (B1197577) glycol, a related system, demonstrated that the reaction follows second-order kinetics. tandfonline.comtandfonline.com In this study, the esterification was investigated both with and without a catalyst at various temperatures. tandfonline.comtandfonline.com The kinetic data from this analogous reaction can provide a basis for estimating the kinetic parameters for the synthesis of this compound.

The following table presents the kinetic parameters for the uncatalyzed esterification of cyclohexanecarboxylic acid with ethylene glycol, which can serve as an illustrative example.

| Temperature (K) | Rate Constant (k) (L/(mol·min)) |

| 463.15 | 0.0018 |

| 483.15 | 0.0035 |

| 503.15 | 0.0064 |

| 523.15 | 0.0112 |

Data from the esterification of cyclohexanecarboxylic acid with ethylene glycol. tandfonline.com

From this data, an Arrhenius plot can be constructed to determine the activation energy for the reaction. The study reported an activation energy of 63.7 kJ/mol for the uncatalyzed reaction. tandfonline.com Similar computational or experimental studies for the this compound system would yield specific kinetic data, allowing for precise control and optimization of the synthesis process.

Machine Learning and Chemoinformatics Applications in Reaction Prediction

The fields of machine learning (ML) and chemoinformatics are increasingly being applied to predict the outcomes of chemical reactions, including esterifications. These data-driven approaches can complement and, in some cases, accelerate the insights gained from traditional theoretical and computational chemistry.

Machine learning models can be trained on large datasets of known chemical reactions to predict various aspects of a new reaction. acs.org For the synthesis of this compound, an ML model could potentially predict the optimal reaction conditions, such as the best catalyst, solvent, temperature, and reaction time to achieve the highest yield. These models learn complex relationships between the structures of the reactants (represented in a machine-readable format like SMILES) and the reaction outcomes.

For instance, a neural network model has been developed and trained on millions of reactions from the Reaxys database to predict suitable catalysts, solvents, reagents, and temperatures for a broad range of organic transformations. nih.gov Such a model could be queried with the reactants cyclohexanecarboxylic acid and isopentyl alcohol to suggest optimal conditions for their esterification.

Furthermore, ML models can be used to predict the kinetics of reactions. By training on kinetic data from a variety of esterification reactions, a model could estimate the rate constant and activation energy for the formation of this compound. Different machine learning models, such as the pseudohomogeneous (PH) model, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, and the Eley-Rideal (ER) model, have been successfully applied to describe the kinetics of esterification reactions catalyzed by ion-exchange resins. acs.org The LHHW model, in particular, has been shown to accurately describe the kinetics of the esterification of acetic acid with isopropyl alcohol. acs.org

The following table provides an example of different kinetic models that can be used in chemoinformatic approaches to predict reaction kinetics.

| Model | Description |

| Pseudohomogeneous (PH) Model | Assumes the reaction mixture is a single phase, simplifying the kinetic analysis. acs.org |

| Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model | A kinetic model for heterogeneous catalysis that considers the adsorption of reactants onto the catalyst surface. acs.org |

| Eley-Rideal (ER) Model | A kinetic model for heterogeneous catalysis where one reactant adsorbs onto the surface and reacts directly with a molecule from the gas or liquid phase. acs.org |

The application of these advanced computational and data-driven methods holds significant promise for the efficient and predictable synthesis of this compound and other valuable chemical compounds.

Environmental Fate and Degradation Pathways of Isopentyl Cyclohexanecarboxylate

Biodegradation Mechanisms and Microbial Metabolism

The biodegradation of Isopentyl Cyclohexanecarboxylate (B1212342) is primarily driven by the microbial breakdown of its constituent parts following hydrolysis.

Aerobic Degradation: Under aerobic conditions, the degradation of the Cyclohexanecarboxylate (CHC) moiety is well-documented. epa.gov One prominent pathway involves the initial hydroxylation of the cyclohexane (B81311) ring. For instance, in some bacteria, a P450 monooxygenase system introduces a hydroxyl group at the 4-position, forming 4-hydroxy-CHC. nih.gov This is followed by dehydrogenation to create 4-oxo-CHC, which is then aromatized to 4-hydroxybenzoate (B8730719) through the action of two successive desaturases. nih.gov The resulting 4-hydroxybenzoate is a key intermediate that can enter central metabolic pathways, such as the β-ketoadipate pathway, for further degradation. nih.gov Another aerobic pathway observed in various microorganisms involves the β-oxidation of the coenzyme A (CoA) ester of CHC.

Anaerobic Degradation: In the absence of oxygen, distinct anaerobic degradation pathways for CHC have been identified in different bacteria. nih.govacs.org In denitrifying bacteria like Aromatoleum sp. CIB, CHC is degraded via a bad-ali pathway. acs.org This pathway is similar to the bad pathway in Rhodopseudomonas palustris but does not share common intermediates with the benzoyl-CoA degradation pathway. acs.org The bad-ali pathway ultimately generates pimelyl-CoA, which is further metabolized. acs.org

In other anaerobic bacteria, such as the iron-reducing Geobacter metallireducens, a different pathway is utilized. nih.govnih.gov This involves the activation of CHC to cyclohexanoyl-CoA (CHC-CoA), followed by two dehydrogenation steps to form cyclohex-1-ene-1-carboxyl-CoA and then cyclohex-1,5-diene-1-carboxyl-CoA. nih.govnih.gov This latter compound serves as a common intermediate that links CHC degradation to the catabolic pathways of aromatic compounds in these bacteria. nih.gov

The isopentyl alcohol released during the initial hydrolysis is also subject to biodegradation. It is expected to be readily biodegradable in both soil and water environments. acs.org

A variety of microorganisms have been identified that are capable of degrading the components of Isopentyl Cyclohexanecarboxylate.

| Microorganism | Degradation Condition | Key Enzymes | Substrate |

| Alcaligenes strain W1 | Aerobic | Cyclohexane carboxylate hydroxylase (a mixed-function oxygenase) | Cyclohexane carboxylate |

| Aromatoleum sp. CIB | Aerobic & Anaerobic (denitrifying) | Enzymes of the bad-ali pathway, BadR transcriptional repressor | Cyclohexane carboxylate |

| Geobacter metallireducens | Anaerobic (Fe(III)-reducing) | Succinyl-CoA:CHC CoA transferase, CHC-CoA dehydrogenase, Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase | Cyclohexane carboxylate |

| Rhodopseudomonas palustris | Anaerobic (photosynthetic) | Enzymes of the bad pathway | Cyclohexane carboxylate |

| Various bacteria and fungi | Aerobic/Anaerobic | Alcohol dehydrogenases, Aldehyde dehydrogenases | Isopentyl alcohol |

The degradation of CHC in Alcaligenes strain W1 is initiated by a cyclohexane carboxylate hydroxylase, which has been identified as a mixed-function oxygenase. In Aromatoleum sp. CIB, the expression of the bad-ali genes is controlled by the BadR transcriptional repressor, which is activated by CHC-CoA. acs.org Geobacter metallireducens utilizes a specific succinyl-CoA:CHC CoA transferase for the initial activation of CHC. nih.gov

The breakdown of this compound proceeds through a series of intermediate metabolites.

| Initial Compound | Degradation Pathway | Identified Metabolites |

| This compound | Initial Hydrolysis | Isopentyl alcohol, Cyclohexane carboxylate (CHC) |

| Cyclohexane carboxylate (CHC) | Aerobic (e.g., in Alcaligenes W1) | trans-4-hydroxycyclohexane carboxylate, 4-ketocyclohexane carboxylate, p-hydroxybenzoate |

| Cyclohexane carboxylate (CHC) | Anaerobic (e.g., in G. metallireducens) | Cyclohexanoyl-CoA (CHC-CoA), Cyclohex-1-ene-1-carboxyl-CoA, Cyclohexa-1,5-diene-1-carboxyl-CoA |

| Cyclohexane carboxylate (CHC) | Anaerobic (e.g., in Aromatoleum sp. CIB) | CHC-CoA, Pimlelyl-CoA |

| Isopentyl alcohol | Aerobic/Anaerobic | Isovaleraldehyde (B47997), Isovaleric acid |

In the aerobic pathway studied in Alcaligenes strain W1, the sequential formation of trans-4-hydroxycyclohexane carboxylate, 4-ketocyclohexane carboxylate, and finally p-hydroxybenzoate has been established. Under anaerobic conditions, the metabolites are CoA-activated species, reflecting the different enzymatic strategies employed in the absence of oxygen. nih.govnih.gov The degradation of isopentyl alcohol is expected to proceed through oxidation to isovaleraldehyde and then to isovaleric acid, which can then enter central metabolism.

Environmental Monitoring and Analytical Detection Methods for Esters

The detection and quantification of esters like this compound in environmental matrices are essential for monitoring their presence and understanding their distribution. Various analytical techniques are employed for this purpose, often involving a combination of sample preparation and instrumental analysis.

Sample Preparation

Given the typically low concentrations of such compounds in the environment, a pre-concentration step is often necessary. env.go.jp For water samples, solid-phase extraction (SPE) is a commonly used technique. usgs.gov This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the target analyte. The analyte is then eluted with a small volume of a suitable solvent. usgs.gov For solid samples like soil or sediment, methods such as Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent can be used to isolate the compound of interest. cdc.gov

Instrumental Analysis

Once extracted and concentrated, the sample is analyzed using chromatographic techniques coupled with a detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. env.go.jpcdc.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, providing both qualitative (identification) and quantitative (concentration) information. For esters, GC-MS offers high sensitivity and selectivity. usgs.gov